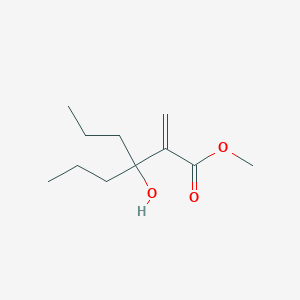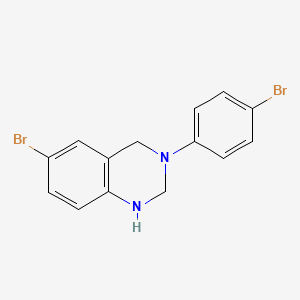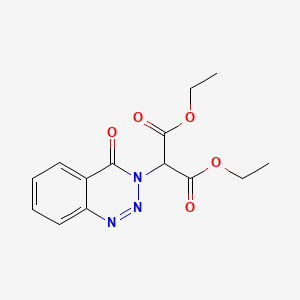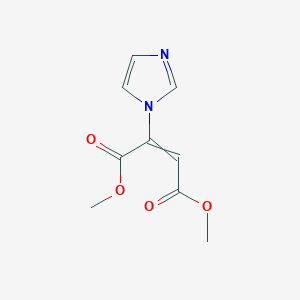![molecular formula C14H19NS B14302356 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine CAS No. 113541-81-4](/img/structure/B14302356.png)
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfanyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The phenylsulfanyl group adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine typically involves the reaction of pyrrolidine with a phenylsulfanyl-substituted but-1-ene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with the phenylsulfanyl-substituted but-1-ene .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, generally involves large-scale reactions in continuous flow reactors. The use of catalysts such as cobalt and nickel oxides supported on alumina is common to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the but-1-ene moiety can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound with a simple five-membered ring structure.
Phenylsulfanyl-substituted compounds: Compounds with similar phenylsulfanyl groups but different core structures.
Pyrrole: An aromatic analog of pyrrolidine with different chemical properties.
Uniqueness: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
113541-81-4 |
|---|---|
Formule moléculaire |
C14H19NS |
Poids moléculaire |
233.37 g/mol |
Nom IUPAC |
1-(4-phenylsulfanylbut-1-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19NS/c1-2-8-14(9-3-1)16-13-7-6-12-15-10-4-5-11-15/h1-3,6,8-9,12H,4-5,7,10-11,13H2 |
Clé InChI |
ZHUFBDNJOSMDAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C=CCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


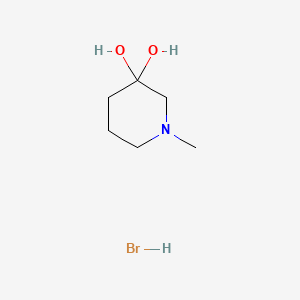

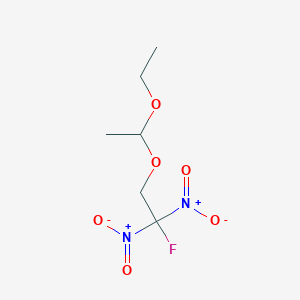
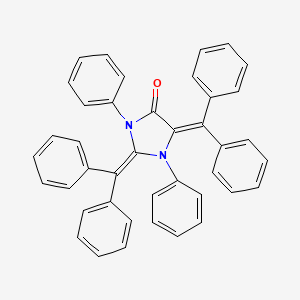
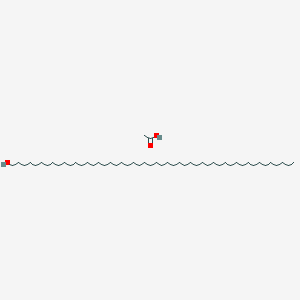
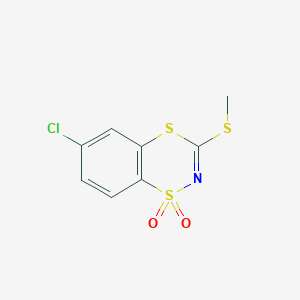

![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
